molecular formula C13H17Cl2N3O3 B14005385 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6945-08-0

2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide

Cat. No.: B14005385
CAS No.: 6945-08-0
M. Wt: 334.20 g/mol
InChI Key: IUPNEKOFMAUEPE-UHFFFAOYSA-N
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Description

2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of bis(2-chloroethyl)amine with a nitrophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the presence of the nitrophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and may contribute to its specific applications in research and medicine .

Properties

CAS No.

6945-08-0

Molecular Formula

C13H17Cl2N3O3

Molecular Weight

334.20 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C13H17Cl2N3O3/c1-10(17(7-5-14)8-6-15)13(19)16-11-3-2-4-12(9-11)18(20)21/h2-4,9-10H,5-8H2,1H3,(H,16,19)

InChI Key

IUPNEKOFMAUEPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

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